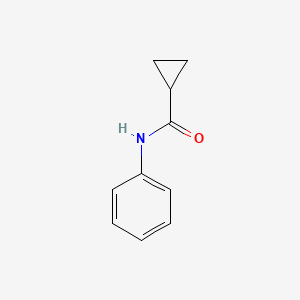

N-phenylcyclopropanecarboxamide

Übersicht

Beschreibung

“N-phenylcyclopropanecarboxamide” is a chemical compound . It is also known as “Cyclopropylfentanyl” and is classified under the group of Fentanyl analogues . It is included in Schedule I of the 1961 Single Convention on Narcotic Drugs .

Synthesis Analysis

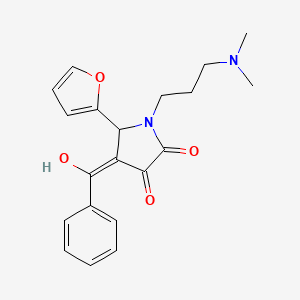

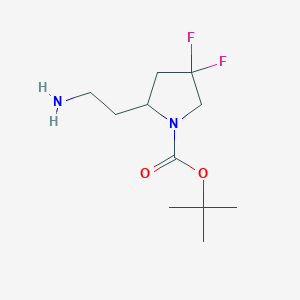

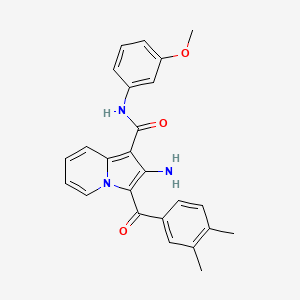

The synthesis of this compound and its analogs has been reported in several studies . For instance, one study describes the design and synthesis of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors . Another study reports the synthesis of the compound by the reaction of 1,2-dibromo-ethane with 1-benzoyl-N-phenyl-cyclopropane-carboxamide and K2CO3 in dimethyl-formamide .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques . The molecular formula of the compound is C10H11NO . The structure of the compound can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

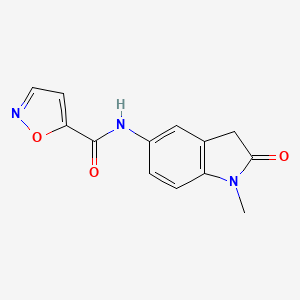

This compound and its analogs have been found to exhibit various biological activities . For example, N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs have been found to inhibit NLRP3 inflammasome, which is implicated in the progression of neurodegenerative diseases .Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

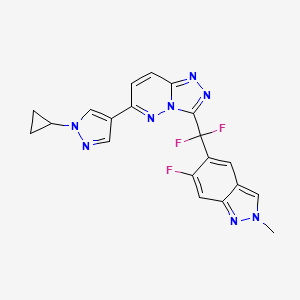

N-Phenylcyclopropanecarboxamide derivatives have been investigated for their potential as NMDA receptor antagonists. Milnacipran, a clinically useful antidepressant, and its derivatives, including this compound, have shown binding affinity to the NMDA receptor in vitro. These compounds have been identified as a new prototype for designing potent NMDA-receptor antagonists, differentiating them from known competitive and noncompetitive antagonists of the receptor (Shuto et al., 1995). Additionally, conformationally restricted analogs of milnacipran have been developed to enhance NMDA receptor antagonism, further emphasizing the role of this compound structures in this area (Shuto et al., 1998).

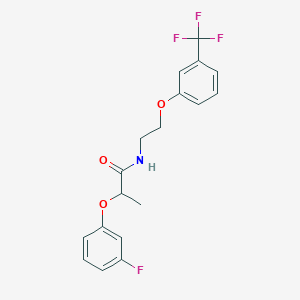

Orexin Receptor Antagonism

Research has been conducted on novel phenylcyclopropane series, including this compound derivatives, as antagonists of orexin 1 and orexin 2 receptors. These compounds exhibited potent in vitro activity and oral efficacy in animal sleep measurement experiments. This suggests their potential use in the development of new orexin receptor antagonists, which could be significant for treating sleep disorders (Yoshida et al., 2014).

Larvicidal Properties

This compound derivatives have been synthesized and evaluated for their larvicidal properties against mosquito larvae. These compounds offer potential for developing new insecticides, particularly for controlling mosquito populations and managing vector-borne diseases (Taylor et al., 1998).

Crystal Structure Analysis

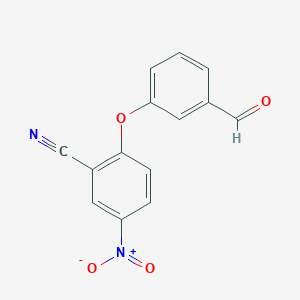

Studies have been conducted on the crystal structure of compounds such as trans-1-Cyano-2-phenylcyclopropanecarboxamide, a derivative of this compound. Understanding the crystal structures of these compounds is crucial for their potential applications in various fields, including materials science and pharmaceuticals (Cativiela et al., 1995).

Potential Antidepressant Activity

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, related to this compound, have been synthesized and evaluated as potential antidepressants. These compounds showed promising results in animal tests, suggesting their potential use in treating depression (Bonnaud et al., 1987).

Wirkmechanismus

Target of Action

N-phenylcyclopropanecarboxamide has been found to interact with multiple targets. One of its primary targets is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases . Another target of this compound is the orexin 1 and orexin 2 receptors . These receptors are involved in the regulation of feeding behavior and sleep-wakefulness cycle .

Mode of Action

This compound acts as an inhibitor of the NLRP3 inflammasome . The activation of the NLRP3 inflammasome is controlled by a two-step signal, the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . This compound also acts as an antagonist of orexin 1 and orexin 2 receptors , thereby affecting the regulation of feeding behavior and sleep-wakefulness cycle .

Biochemical Pathways

Given its targets, it can be inferred that it affects theinflammatory pathways mediated by the NLRP3 inflammasome and the neurotransmission pathways regulated by the orexin receptors .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of this compound .

Result of Action

The inhibition of the NLRP3 inflammasome by this compound could potentially lead to a decrease in the production of proinflammatory factors, thereby mitigating inflammatory responses . On the other hand, antagonism of the orexin receptors could affect feeding behavior and sleep-wakefulness cycle .

Eigenschaften

IUPAC Name |

N-phenylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(8-6-7-8)11-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHYJSATRBHPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2759-52-6 | |

| Record name | N-phenylcyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What are the structural characteristics of 1-Benzoyl-N-phenylcyclopropanecarboxamide?

A1: 1-Benzoyl-N-phenylcyclopropanecarboxamide exhibits a distinct V-shaped conformation in its crystal structure. This conformation arises from a dihedral angle of 88.7° between its two benzene rings. [] The molecule is linked together in the crystal structure through N—H⋯O hydrogen bonds, forming dimers around centers of inversion. []

Q2: How do derivatives of N-phenylcyclopropanecarboxamide interact with the Chemoattractant Receptor-Homologous Molecule Expressed on T Helper 2 Cells (CRTH2) receptor, and what are the downstream effects of this interaction?

A2: Compounds like (2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylisobutyramide (K117) and (2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylcyclopropanecarboxamide (K604) act as potent and selective antagonists for the human CRTH2 receptor. [] These derivatives bind to CRTH2 and competitively inhibit the binding of its natural ligand, Prostaglandin D2 (PGD2). This antagonism effectively blocks PGD2-induced signaling through CRTH2, leading to the inhibition of downstream effects such as calcium influx and chemotaxis in cells expressing this receptor, particularly eosinophils. [] This inhibition of eosinophil migration has potential implications for the development of new therapeutic strategies for allergic diseases. []

Q3: Why was cyclopropyl fentanyl temporarily placed in Schedule I of the Controlled Substances Act?

A3: The synthetic opioid, -(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide (cyclopropyl fentanyl), along with its isomers, esters, ethers, salts, and salts of isomers, esters, and ethers, was temporarily placed in Schedule I of the Controlled Substances Act due to an imminent hazard it posed to public safety. [] This scheduling, enacted by the Administrator of the Drug Enforcement Administration, aimed to mitigate risks associated with the substance by imposing strict regulatory controls and sanctions on its handling. []

Q4: Are there any known applications of this compound derivatives in the context of DNA damage?

A4: While specific research on this compound and its direct influence on DNA damage is limited within the provided context, a study explores the synthesis of furoquinoline and its effects on radical-induced DNA oxidation. [, ] Although the connection to this compound is not explicitly stated, this research highlights the potential relevance of similar compounds in understanding DNA damage and protection mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[4-(tert-butyl)anilino]-1-nitrovinyl}-2-benzofuran-1(3H)-one](/img/structure/B2946277.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)

![N-(4-bromobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2946289.png)

![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)